(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine
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Overview
Description
(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine is an organosilicon compound that features a silyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with N-(2,6-dimethylphenyl)methanimine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The imine group can be reduced to form amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine involves its interaction with various molecular targets. The silyl group can participate in silicon-based chemistry, while the imine group can engage in reactions typical of nitrogen-containing compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another organosilicon compound with different functional groups and applications.
tert-Butyl carbamate: Shares the tert-butyl group but has different reactivity and applications.
Uniqueness
(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine is unique due to its combination of a silyl group and an imine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
111351-60-1 |
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Molecular Formula |
C15H25NSi |
Molecular Weight |
247.45 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H25NSi/c1-12-9-8-10-13(2)14(12)16-11-17(6,7)15(3,4)5/h8-11H,1-7H3 |
InChI Key |
LOSAZUOAFMMQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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